molecular formula C7H10ClN3O2 B8092984 4-Amino-3-nitrobenzylamine hydrochloride

4-Amino-3-nitrobenzylamine hydrochloride

Cat. No.: B8092984
M. Wt: 203.62 g/mol
InChI Key: GGYYNCJVBVNRKQ-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzylamine hydrochloride is an organic compound that features both an amino group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-nitrobenzylamine hydrochloride typically involves the nitration of aniline derivatives followed by the introduction of an aminomethyl group. One common method involves the nitration of 2-nitroaniline, followed by a Mannich reaction to introduce the aminomethyl group. The reaction conditions often include the use of formaldehyde and a secondary amine under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-nitrobenzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-3-nitrobenzylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-nitrobenzylamine hydrochloride involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-nitrobenzylamine hydrochloride is unique due to the presence of both an amino and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(aminomethyl)-2-nitroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c8-4-5-1-2-6(9)7(3-5)10(11)12;/h1-3H,4,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYYNCJVBVNRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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